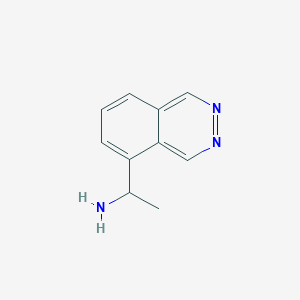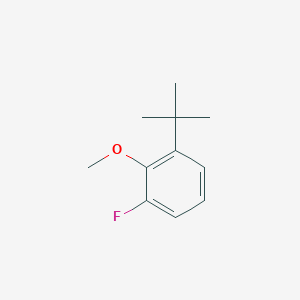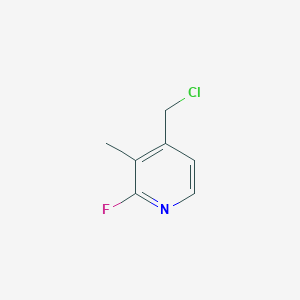
1-(Phthalazin-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phthalazin-5-yl)ethanamine is a compound that belongs to the class of phthalazine derivatives. . This compound is of interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phthalazin-5-yl)ethanamine typically involves the reaction of phthalazine derivatives with appropriate amines. One common method involves the reaction of phthalazine with ethanamine under controlled conditions. For instance, phthalazine can be reacted with benzyl amine in ethanol to yield various phthalazinone derivatives .
Industrial Production Methods
Industrial production methods for phthalazine derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yields and purity. For example, the use of diatomite-\(\hbox {SO}_ {3}\hbox {H}\) as a solid acid catalyst in a one-pot three-component condensation reaction has been reported to produce phthalazine derivatives in good to high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phthalazin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .
Wissenschaftliche Forschungsanwendungen
1-(Phthalazin-5-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(Phthalazin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, such as anti-inflammatory and anticonvulsant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(Phthalazin-5-yl)ethanamine include other phthalazine derivatives like:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Uniqueness
This compound is unique due to its specific structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-phthalazin-5-ylethanamine |
InChI |
InChI=1S/C10H11N3/c1-7(11)9-4-2-3-8-5-12-13-6-10(8)9/h2-7H,11H2,1H3 |
InChI-Schlüssel |
VWHUJBOKHOPVKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=CN=NC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)










